N-(3-fluorophenyl)-4-methoxybenzamide
Overview
Description
“N-(3-fluorophenyl)-4-methoxybenzamide” is likely a compound that contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl and methoxy groups may influence its properties and potential applications .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds, such as “3-bromo-N-(3-fluorophenyl)benzenesulfonamide”, are synthesized by the amidation reaction .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as FTIR, NMR, and MS spectroscopies, as well as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is used. For similar compounds, reactions may involve processes such as protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined using a variety of techniques, including elemental analysis, NMR spectroscopy, and DFT calculations .Scientific Research Applications
Modeling Intermolecular Interactions : A related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was investigated for its molecular structure and intermolecular interactions. The study used single crystal X-ray diffraction and DFT calculations to understand how dimerization and crystal packing influence molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Radiosynthesis for PET Tracers : Research on a similar compound, 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, detailed its radiosynthesis for potential use as a tracer in positron emission tomography (PET), particularly for imaging 5HT2A receptors (Terrière et al., 1997).
Potential Therapeutic Applications : A study on 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a related NK1/NK2 antagonist, discusses its use for treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Synthesis and Antiviral Activity : Another study focused on the synthesis of N-phenylbenzamide derivatives, which includes compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide. These compounds showed promising anti-EV 71 activities, indicating potential for development as anti-viral drugs (Ji et al., 2013).
c-MET Inhibitors for Cancer Therapy : Research on a series of 3-methoxy-N-phenylbenzamide derivatives demonstrated their potential as inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), a key target in cancer treatment. This includes the study of compounds like N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivatives (Jiang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(3-fluorophenyl)-4-methoxybenzamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical drug, further studies could focus on optimizing its properties, determining its mechanism of action, and assessing its safety and efficacy .
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHDDEDWULCDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357903 | |
Record name | N-(3-fluorophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167565-79-9 | |
Record name | N-(3-fluorophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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